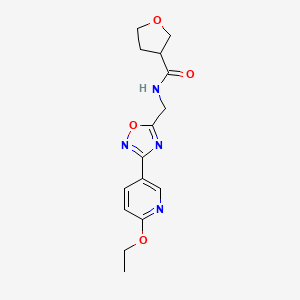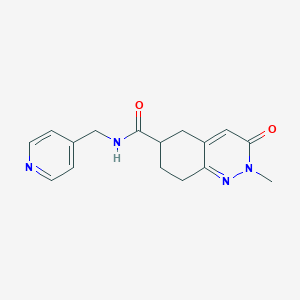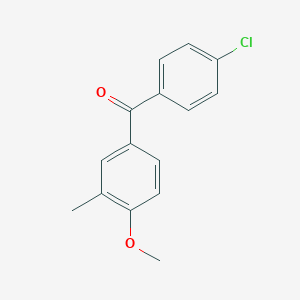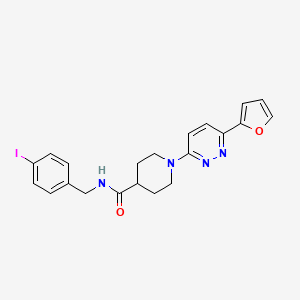
2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The carboxamide group is a functional group consisting of a carbonyl (RC=O) and amine (NR2), which is often found in various drug molecules due to its bioactivity. Tetrazole is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom. They are known for their energetic properties and biological activities.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Infrared (IR), 1H NMR, and mass spectroscopy are commonly used to characterize synthesized derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as the compound , have been studied for their potential anticancer properties. The structural framework of thiophene is known to be conducive to biological activity, and modifications to this framework can lead to compounds with significant pharmacological effects . The tetrazole moiety, in particular, is a bioisostere for the carboxyl group and has been associated with anticancer activity. Thus, this compound may serve as a scaffold for developing new anticancer agents.
Material Science: Organic Semiconductors
The thiophene ring is a critical component in the development of organic semiconductors. Its incorporation into compounds like 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can lead to materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The tetrazole ring can also contribute to the semiconductor properties due to its electron-withdrawing nature.
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene derivatives are well-known for their anti-inflammatory properties. The compound could be explored for its potential use as a nonsteroidal anti-inflammatory drug (NSAID), given the therapeutic importance of similar thiophene-based structures in existing NSAIDs . The tetrazole group’s similarity to carboxylic acid could play a role in the drug’s mechanism of action.
Anesthesia: Voltage-Gated Sodium Channel Blockers
Compounds with a thiophene framework have been used as voltage-gated sodium channel blockers. These are important in the field of anesthesia, where they can be used as local anesthetics. The compound’s tetrazole group could mimic the action of carboxylic acid-containing drugs, potentially leading to new anesthetics with improved properties .
Antimicrobial Agents
The presence of both thiophene and tetrazole rings in the compound suggests potential antimicrobial activity. Thiophene derivatives have been reported to exhibit antimicrobial effects, and the tetrazole ring’s structural similarity to carboxyl groups could enhance this property. This dual functionality could be harnessed to develop new antimicrobial agents .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound could be investigated for its ability to prevent corrosion in metal surfaces, particularly in harsh chemical environments. The tetrazole ring could add to the compound’s effectiveness by providing additional sites for binding to metal surfaces .
Mecanismo De Acción
Target of Action
The compound 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, also known as 2-[4-(thiophene-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide, primarily targets the adenylyl cyclase (AC) . Adenylyl cyclase is a crucial enzyme in the cellular signaling system, regulated by luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which play an important role in the functioning of reproductive tissues .
Mode of Action
This compound stimulates the basal AC activity in a dose-dependent manner . This interaction leads to changes in the AC activity, which is retained even in the presence of hCG .
Biochemical Pathways
The compound affects the adenylyl cyclase signaling system (ACSS), which is a part of the hypothalamo-pituitary-gonadal (HPG) axis . The stimulation of AC activity leads to an increase in the production of cyclic AMP (cAMP), a secondary messenger involved in many biological responses. This, in turn, can affect various downstream effects, including the regulation of glycogen, sugar, and lipid metabolism.
Result of Action
The result of the compound’s action is the stimulation of AC activity, which can lead to various molecular and cellular effects depending on the specific cellular context . For instance, in reproductive tissues, this could potentially influence functions of the male and female reproductive systems .
Propiedades
IUPAC Name |
2-[4-(thiophene-3-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O2S/c14-11(20)12-16-18-19(17-12)10-3-1-9(2-4-10)15-13(21)8-5-6-22-7-8/h1-7H,(H2,14,20)(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESAEBUEECFBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2876867.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876876.png)

![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)